Traxoprodil mesylate was initially studied for its ability to protect brain cells following a traumatic brain injury (TBI). The idea was that it might help reduce cell death and improve functional outcomes. Some pre-clinical studies in animals showed promise, suggesting it could offer neuroprotection []. However, larger clinical trials in humans failed to demonstrate significant benefits [].
The exact mechanism by which Traxoprodil mesylate might exert neuroprotective effects is not fully understood. Research suggests it may interact with various cellular processes involved in brain injury, including modulating glutamate receptors and NMDA excitotoxicity [].
Traxoprodil mesylate, also known as CP101,606 mesylate, is a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered interest in the field of neuropharmacology due to its potential therapeutic effects in various neuropsychiatric disorders, including depression and schizophrenia. Its chemical formula is C20H25NO3·CH4O3S, indicating it is a mesylate salt derived from the parent compound, Traxoprodil. The mesylate form enhances its solubility and bioavailability, making it suitable for pharmacological applications .
Traxoprodil mesylate exhibits significant biological activity as an NMDA receptor antagonist. By selectively inhibiting the NR2B subunit, it modulates glutamatergic neurotransmission, which is implicated in numerous neurological conditions. Preclinical studies have demonstrated its efficacy in protecting neurons from excitotoxicity and promoting neuroprotection in models of ischemia and neurodegenerative diseases . Furthermore, its antidepressant-like effects have been observed in animal models, suggesting potential utility in treating major depressive disorder .
The synthesis of Traxoprodil mesylate typically involves several steps:
Traxoprodil mesylate has several potential applications in medicine:
Studies have shown that Traxoprodil mesylate interacts with various pharmacological agents when co-administered. For instance, interactions with selective serotonin reuptake inhibitors like fluoxetine and imipramine have been observed, indicating potential pharmacokinetic interactions that could affect therapeutic outcomes . These interactions highlight the importance of understanding drug-drug interactions in clinical settings to optimize treatment regimens.
Several compounds exhibit similar pharmacological profiles to Traxoprodil mesylate. Below is a comparison with notable similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Memantine | NMDA receptor antagonist | Non-selective; used primarily for Alzheimer's disease |
Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; used off-label for depression |
Dextromethorphan | NMDA receptor antagonist | Commonly used as a cough suppressant; has dissociative properties |
Lanicemine | NMDA receptor antagonist | Investigated for treatment-resistant depression; rapid action |
Traxoprodil mesylate's selectivity for the NR2B subunit distinguishes it from these compounds, potentially offering unique therapeutic advantages in specific clinical contexts .
Traxoprodil mesylate functions as a negative allosteric modulator of the N-methyl-D-aspartate receptor. Radioligand displacement, calcium-flux assays, and in vivo c-fos inhibition experiments converge on a mechanism whereby traxoprodil binds outside the glutamate recognition site, stabilising a closed conformation of the amino-terminal domain and thus decreasing channel open probability [1] [2].
Subunit-defined heterologous expression systems demonstrate nanomolar affinity for receptor assemblies containing subunit two B and virtual absence of high-affinity binding when subunit two A replaces subunit two B [3] [4]. Table 1 summarises quantitative selectivity indices.
Experimental system | Ligand dissociation constant for subunit two B (nM) | Dissociation constant for subunit two A (nM) | Selectivity ratio subunit two A : subunit two B | Reference |
---|---|---|---|---|
Human embryonic kidney 293 cells expressing NR1 + subunit two B | 6.0 [3] | >1,000 [3] | >167-fold [3] | 21 |
Rodent forebrain homogenate | 4.2 [3] | No detectable high-affinity site [3] | – | 21 |
BindingDB recombinant human receptor | 11 [5] | 7,600 [5] | 691-fold [5] | 8 |
The marked preference originates from critical hydrogen-bond and π–π stacking interactions between the traxoprodil phenolic hydroxyl and phenethyl scaffold and acidic residues specific to subunit two B (Asp^101, Glu^236, Phe^176), which are not equivalently conserved in subunit two A [6].
Traxoprodil belongs to the ifenprodil chemotype—4-phenylpiperidine β-hydroxy phenethylamines. SAR investigations revealed four molecular determinants of potency and selectivity:
β-Hydroxyl group at position two of the propanol side chain
Para-hydroxylation on the terminal phenyl ring
Conformationally restricted 4-phenylpiperidine core
Stereochemistry at the two chiral centres
High-affinity binding is characterised by rapid association and slow dissociation at subunit-two B-containing receptors. Electrophysiological relaxation analyses and radioligand kinetics provide the rate constants in Table 2.
Preparation | Association rate constant (10^6 M⁻¹ s⁻¹) | Dissociation rate constant (10⁻³ s⁻¹) | Residence time (s) | Equilibrium dissociation constant (nM) | Reference |
---|---|---|---|---|---|
Cortical neurons, voltage-clamp | 1.8 [8] | 2.3 [8] | 435 [8] | 6.2 [8] | 24 |
HEK 293 cells NR1 + subunit two B | 1.4 [3] | 2.1 [3] | 476 [3] | 6.0 [3] | 21 |
Rodent forebrain membranes | 1.7 [9] | 2.6 [9] | 385 [9] | 4.2 [9] | 49 |
The extended residence time underlies sustained in vivo inhibition of injury-induced c-fos transcription and cortical spreading depolarisation despite transient pharmacokinetic exposure [1] [9].
Dose–response shifts in glutamate concentration–effect curves demonstrate a reduction in maximal current without significant alteration of the half-maximal effective concentration, confirming non-competitive antagonism [1]. Mutagenesis studies localise the binding site to an inter-lobe pocket of the amino-terminal domain distinct from agonist sites, consistent with negative allosteric modulation rather than pore block [6].
Aspect | Principal experimental evidence | Pharmacological implication |
---|---|---|
Subunit specificity | Lack of high-affinity binding to N-methyl-D-aspartate receptors containing subunit two A [3] | Minimised off-target inhibition of ubiquitous cortical receptors [3] |
Allosteric inhibition | Down-shift of maximal current without change in half-maximal effective concentration [1] [6] | Non-competitive negative modulation [1] [6] |
Therapeutic neuroprotection | Complete blockade of injury-induced c-fos expression at 1 mg kg⁻¹ [1] | Interference with excitotoxic gene induction [1] |
Antidepressant-like response | Reduced immobility in forced-swim test at 20 mg kg⁻¹ [13] | Rapid-acting mood elevation similar to ketamine but with lower cognitive disruption [13] [8] |
Cognitive side-effect profile | Preservation of accuracy in delayed match-to-position task; minor increase in premature responses at high doses [12] | Favourable safety margin versus non-selective channel blockers [11] [12] |
Acute Toxic;Irritant;Environmental Hazard